molecular formula C13H24ClN B072793 1-(1-adamantyl)propan-1-amine Hydrochloride CAS No. 1483-12-1

1-(1-adamantyl)propan-1-amine Hydrochloride

Cat. No.: B072793
CAS No.: 1483-12-1
M. Wt: 229.79 g/mol
InChI Key: LBHFJMATUZCGPF-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)propan-1-amine Hydrochloride is a chemical compound with the molecular formula C13H23N.ClH. It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure.

Scientific Research Applications

1-(1-Adamantyl)propan-1-amine Hydrochloride has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antiviral and anticancer agent

    Materials Science: Used in the synthesis of novel polymers and materials with unique properties

    Biological Studies: Studied for its effects on cellular processes and potential therapeutic applications

    Industrial Applications: Utilized in the development of high-performance lubricants and coatings

Safety and Hazards

1-(1-Adamantyl)propan-1-amine Hydrochloride should be handled with care. Avoid contact with skin and eyes, and do not breathe dust . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . More detailed safety and hazards information can be found in the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)propan-1-amine Hydrochloride typically involves the reaction of 1-adamantylamine with propanal in the presence of a reducing agent. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Common solvents include ethanol or methanol

    Catalyst: Sodium borohydride or lithium aluminum hydride as reducing agents

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality

    Purification: Techniques such as recrystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)propan-1-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids

    Reduction: Reduction reactions typically involve the conversion of the amine group to other functional groups

    Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Secondary amines, alcohols

    Substitution Products: Various substituted adamantane derivatives

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)propan-1-amine Hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to:

    Inhibit Viral Replication: By interfering with viral proteins and enzymes

    Modulate Cellular Pathways: Affecting pathways involved in cell growth and apoptosis

    Bind to Receptors: Interacting with specific receptors to exert its biological effects

Comparison with Similar Compounds

Similar Compounds

    Amantadine: 1-aminoadamantane, used as an antiviral and antiparkinsonian agent

    Rimantadine: 1-(1-aminoethyl)adamantane, another antiviral agent

    Memantine: 1-amino-3,5-dimethyladamantane, used in the treatment of Alzheimer’s disease

Uniqueness

1-(1-Adamantyl)propan-1-amine Hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike its analogs, it has shown potential in a broader range of applications, including materials science and industrial uses .

Properties

IUPAC Name

1-(1-adamantyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N.ClH/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-12H,2-8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHFJMATUZCGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-12-1
Record name 1-(adamantan-1-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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